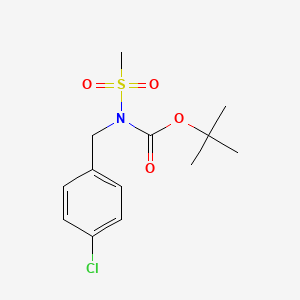
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide, also known as AQPA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
Research has shown that certain derivatives of this compound have significant antiproliferative activities against various human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. Notably, one derivative demonstrated potent activity against nasopharyngeal carcinoma cell lines, highlighting its potential in cancer therapy (I‐Li Chen et al., 2013).
Luminescent Properties and Sensing Applications
The synthesis of aryl amide type ligands, including the 2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide, and their lanthanide complexes have been reported. These complexes exhibit strong luminescence, particularly the europium (III) complexes, which show bright red fluorescence. This suggests potential applications in materials science, specifically in the development of luminescent materials (Wei-Na Wu et al., 2006).
Chemosensor Development
A study introduced a ratiometric chemosensor based on a naphthalene-quinoline conjugate for aluminum ions (Al3+), which upon complex formation can act as a secondary sensor for fluoride ions (F−). This work presents an innovative approach to the development of molecular logic gates and demonstrates the versatility of quinoline derivatives in sensor technology (Ankita Roy et al., 2016).
Antituberculosis Activity
Compounds bearing the 2-(quinolin-4-yloxy)acetamide motif have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. This highlights the potential of quinoline derivatives as candidates for the development of new antituberculosis therapies (K. Pissinate et al., 2016).
Structural and Co-crystallization Studies
Research into the structural aspects of quinoline derivatives, including co-crystallization with aromatic diols and the formation of salts, has been conducted to understand their chemical behavior and potential for forming novel materials. These studies provide valuable insights into the interactions and properties of these compounds at the molecular level (A. Karmakar et al., 2009).
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-(3-quinolin-8-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(17-20-10-3-8-18-7-1-2-12-21(18)20)25-15-6-16-28-22-13-4-9-19-11-5-14-26-24(19)22/h1-5,7-14H,6,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSXZYAHCJVYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2876827.png)
![Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2876828.png)

![3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2876831.png)
![1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2876832.png)
![3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2876835.png)
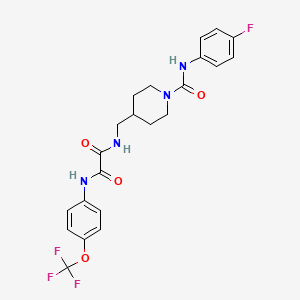

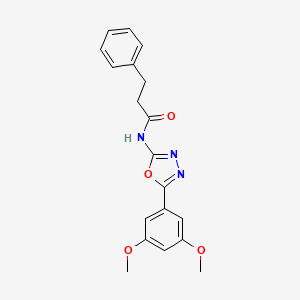

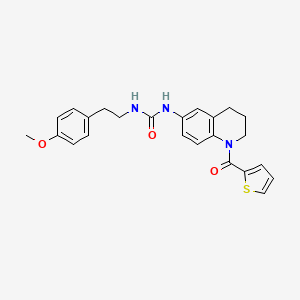
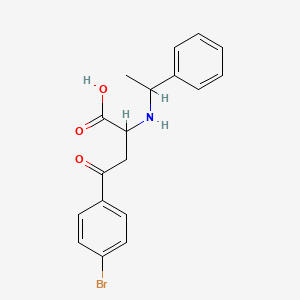
![(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one](/img/structure/B2876849.png)
